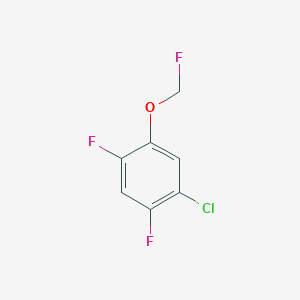
1-Chloro-2,4-difluoro-5-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,4-difluoro-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4ClF3O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and fluoromethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,4-difluoro-5-(fluoromethoxy)benzene typically involves the fluorination of a chlorinated benzene derivative. One common method includes the reaction of 1-chloro-2,4-difluoro-5-hydroxybenzene with a fluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2,4-difluoro-5-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid in the presence of a catalyst.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation might produce a quinone derivative.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,4-difluoro-5-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Chloro-2,4-difluoro-5-(fluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further investigation and depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2,4-difluoro-5-hydroxybenzene: A precursor in the synthesis of 1-Chloro-2,4-difluoro-5-(fluoromethoxy)benzene.
1-Chloro-2,4-difluoro-5-methoxybenzene: Similar structure but with a methoxy group instead of a fluoromethoxy group.
1-Chloro-2,4-difluorobenzene: Lacks the fluoromethoxy group, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to the presence of the fluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Eigenschaften
Molekularformel |
C7H4ClF3O |
|---|---|
Molekulargewicht |
196.55 g/mol |
IUPAC-Name |
1-chloro-2,4-difluoro-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4ClF3O/c8-4-1-7(12-3-9)6(11)2-5(4)10/h1-2H,3H2 |
InChI-Schlüssel |
QHZFCTKORQQTLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)F)F)OCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















